6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 55441-70-8
VCID: VC20766276
InChI: InChI=1S/C6H10N4O2/c1-8-3-4(7)10(2)6(12)9-5(3)11/h8H,7H2,1-2H3,(H,9,11,12)
SMILES: CNC1=C(N(C(=O)NC1=O)C)N
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

CAS No.: 55441-70-8

Cat. No.: VC20766276

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione - 55441-70-8

Specification

CAS No. 55441-70-8
Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
IUPAC Name 6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H10N4O2/c1-8-3-4(7)10(2)6(12)9-5(3)11/h8H,7H2,1-2H3,(H,9,11,12)
Standard InChI Key VCMTXXSJNFBMBV-UHFFFAOYSA-N
SMILES CNC1=C(N(C(=O)NC1=O)C)N
Canonical SMILES CNC1=C(N(C(=O)NC1=O)C)N

Introduction

Overview of 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 55441-70-8, is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a six-membered heterocyclic structure containing nitrogen atoms, which is characteristic of pyrimidines. The presence of amino and methyl substituents contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves several steps that may vary based on the desired yield and purity. Common methods include:

  • Starting Materials: The synthesis often begins with readily available pyrimidine derivatives.

  • Reagents: Various reagents such as amines and methylating agents are used to introduce the amino and methyl groups.

  • Reaction Conditions: Specific temperature and pressure conditions are maintained to facilitate the reactions.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the context of enzyme inhibition related to glucose metabolism. Notably:

  • α-Glucosidase Inhibition: Studies have shown that certain derivatives possess excellent α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes. For example, one derivative was found to be approximately ten times more potent than the standard drug acarbose.

Mechanism of Action

The mechanism of action for 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific enzymes or receptors within biological systems. It has been observed to inhibit enzyme activities related to nucleotide metabolism, affecting cell proliferation and survival.

Applications in Medicinal Chemistry

Due to its structural features and biological activities, this compound has potential applications in various fields:

  • Pharmaceutical Development: It serves as a key intermediate for synthesizing novel pharmaceutical agents.

  • Research Tool: Its ability to inhibit specific enzymes makes it valuable for studying metabolic pathways.

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